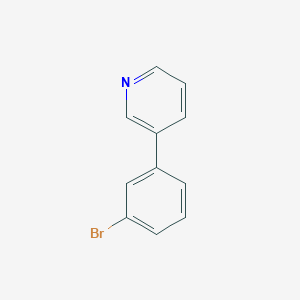

3-(3-Bromophenyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUIVUBQMBPYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522347 | |

| Record name | 3-(3-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4422-32-6 | |

| Record name | 3-(3-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Bromophenyl Pyridine and Its Advanced Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium, is the cornerstone for the formation of the aryl-pyridine bond in 3-(3-Bromophenyl)pyridine. Two of the most powerful and widely employed methods for this purpose are the Suzuki-Miyaura coupling and the Stille coupling. These reactions involve the coupling of an organometallic reagent with an organic halide, facilitated by a palladium catalyst.

The Suzuki-Miyaura reaction is a versatile cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. organic-chemistry.org For the synthesis of this compound, this can be achieved by coupling a pyridine-based boronic acid or ester with a brominated benzene (B151609) derivative, or vice versa. The reaction is valued for its mild conditions and the use of generally stable and less toxic boron reagents. nih.gov

The synthesis of 3-arylpyridines via Suzuki-Miyaura coupling is typically catalyzed by palladium complexes. researchgate.net The general strategy involves the reaction of a pyridine (B92270) boronic acid with an aryl bromide or a pyridine bromide with an arylboronic acid. For instance, the coupling of 3-pyridylboronic acid with 1,3-dibromobenzene (B47543) or (3-bromophenyl)boronic acid with 3-bromopyridine (B30812) would yield the target compound, this compound.

Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and highly efficient catalyst precursors for these transformations. researchgate.netmdpi.com The active Pd(0) species, which enters the catalytic cycle, is generated in situ from the Pd(II) precursor. The reaction requires a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), to facilitate the transmetalation step. researchgate.netmdpi.com Solvents are typically chosen based on the solubility of the reactants and reagents, with common systems including aqueous mixtures of organic solvents like 1,4-dioxane (B91453) or n-butanol. nih.govacs.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | Aqueous Media | High |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

| Aryl Halides | Phenylboronic Acids | Pd-Phosphinous Acid Complexes | Various | Water | Good to Excellent nih.gov |

This table presents generalized and specific examples to illustrate common reaction setups. Yields are descriptive as they vary based on the specific substrates and precise conditions.

The choice of ligand coordinated to the palladium center is crucial for the efficiency and success of the Suzuki-Miyaura coupling. Ligands stabilize the palladium catalyst and modulate its reactivity, influencing key steps in the catalytic cycle like oxidative addition and reductive elimination. nih.gov For the synthesis of sterically hindered biaryls or challenging heteroaryl couplings, the use of specialized phosphine (B1218219) ligands is often necessary. nih.govrsc.org

Bulky and electron-rich phosphine ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), can accelerate the reaction rate by promoting the oxidative addition of the aryl halide to the Pd(0) center. nih.gov In some cases, the development of novel, specifically designed ligands, like 3-aryl-1-phosphinoimidazo[1,5-a]pyridines, has been undertaken to improve the outcomes of challenging Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org Optimization studies often screen various combinations of palladium precursors, ligands, bases, and solvents to identify the ideal conditions that maximize the yield of the desired arylated pyridine product while minimizing side reactions. researchgate.net

The Stille coupling reaction is another powerful palladium-catalyzed method for forming C-C bonds, involving the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. jk-sci.comthermofisher.com However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org

To synthesize this compound using the Stille coupling, a common approach involves the reaction of an organotin derivative of pyridine with a dihalogenated benzene. Specifically, 3-(Trimethylstannyl)pyridine or 3-(tributylstannyl)pyridine (B1335939) can serve as the pyridine nucleophile. This reagent would be coupled with an electrophile such as 1-bromo-3-iodobenzene. In such a reaction, the palladium catalyst typically couples at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact to yield this compound. The organostannane reagent itself can be prepared from the corresponding halopyridine (e.g., 3-bromopyridine) by reaction with an organolithium or Grignard reagent, followed by quenching with a trialkyltin chloride. youtube.com

The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki coupling. wikipedia.org Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). jk-sci.comlibretexts.org The choice of ligand can significantly influence the reaction rate. While triphenylphosphine (B44618) (PPh₃) is widely used, other ligands like tri(o-tolyl)phosphine (P(o-Tol)₃) or triphenylarsine (B46628) (AsPh₃) are also employed. researchgate.netharvard.edu

The reaction is typically performed in a non-protic solvent such as dimethylformamide (DMF) or toluene (B28343). researchgate.net In some instances, additives like copper(I) iodide (CuI) are used, which can accelerate the transmetalation step and increase reaction rates. researchgate.netharvard.edu The reaction conditions are generally mild and tolerant of many functional groups. thermofisher.com

Table 2: Common Catalyst Systems and Conditions for Stille Coupling

| Electrophile | Organostannane | Catalyst | Ligand/Additive | Solvent |

|---|---|---|---|---|

| Aryl Iodide/Bromide | (Hetero)arylstannane | Pd₂(dba)₃ | P(o-Tol)₃ | DMF |

| Aryl Halide | Organostannane | Pd(PPh₃)₄ | CuI | DMF |

| Aryl Halide | Organostannane | Pd(OAc)₂ | Dabco | Not Specified organic-chemistry.org |

This table illustrates typical components used in Stille coupling reactions for the formation of aryl-heteroaryl bonds.

Negishi Coupling and Other Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are widely used in the synthesis of biaryl compounds like this compound. The Negishi coupling, in particular, is a versatile method that involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In a typical Negishi coupling approach to synthesize this compound, a pyridylzinc halide would be reacted with a 1,3-dibromobenzene, or a (3-bromophenyl)zinc halide could be coupled with a 3-halopyridine. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a nickel complex. wikipedia.orgsynarchive.com Palladium catalysts are generally favored due to their higher yields and broader functional group tolerance. wikipedia.org The pyridylzinc halides can be prepared through transmetalation with pyridyllithium or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org While aromatic iodides are generally more reactive, bromides are most commonly used as the halide coupling partner. orgsyn.org

Besides the Negishi coupling, other cross-coupling reactions such as the Suzuki and Stille reactions have also become important methods for the synthesis of pyridine derivatives. nih.govresearchgate.netdntb.gov.ua The Suzuki reaction, for instance, would involve the palladium-catalyzed coupling of a pyridylboronic acid with an aryl halide. nih.govacs.org

| Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Key Advantages |

|---|---|---|---|---|

| Negishi Coupling | Organozinc Halide | Organic Halide/Triflate | Palladium or Nickel | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Organoboronic Acid/Ester | Organic Halide/Triflate | Palladium | Mild reaction conditions, commercial availability of reagents, and low toxicity of boron byproducts. nih.govacs.org |

| Stille Coupling | Organostannane | Organic Halide/Triflate | Palladium | Tolerant of a wide variety of functional groups. dntb.gov.ua |

C–H Functionalization Strategies for Pyridine Arylation

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. beilstein-journals.orgbeilstein-journals.org These methods involve the direct formation of a C-C bond between a C-H bond of the pyridine ring and an aryl partner.

While C-H activation at the C-2 and C-6 positions of the pyridine ring is more common due to the directing effect of the nitrogen atom, selective functionalization at the C-3 position presents a greater challenge. beilstein-journals.org Recently, a palladium-catalyzed, non-directed C-3 selective arylation of pyridines has been developed. nih.gov This method utilizes a palladium(II) catalyst in the presence of 1,10-phenanthroline (B135089) as a ligand to achieve highly C-3 selective arylation of pyridines with various arenes and heteroarenes, leading to the formation of 3-arylpyridines and 3,3'-bipyridines. nih.gov

The proposed mechanism for this transformation can vary, with some studies suggesting an electrophilic pathway, while others propose a concerted metalation-deprotonation (CMD) pathway to explain the observed regioselectivity. nih.gov The development of intramolecular palladium-catalyzed C-H arylation of pyridine derivatives has also been shown to be a viable route for constructing fused heterocyclic compounds. beilstein-journals.orgbeilstein-archives.org

| Pyridine Substrate | Arylating Agent | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Pyridine | Aryl Bromide | Pd(OAc)₂ / 1,10-phenanthroline | Varies | beilstein-journals.orgnih.gov |

| Imidazo[1,5-a]pyridine | Aryl Bromide | Pd(OAc)₂ / PPh₃ | Up to 86% | nih.gov |

| 2-Quinolinecarboxyamide | Intramolecular C-Br | Pd(OAc)₂ / PPh₃ | Up to 94% | beilstein-journals.orgbeilstein-archives.org |

In recent years, there has been a growing interest in developing transition-metal-free C-H functionalization methods to further enhance the sustainability of chemical synthesis. rsc.orgnih.govmdpi.comjiaolei.group These approaches offer an alternative pathway for the construction of C-C bonds, avoiding the use of often expensive and potentially toxic transition metals. mdpi.com

One such method involves the direct arylation of pyridines with phenylhydrazine (B124118) hydrochloride, which proceeds at room temperature without the need for a transition metal catalyst. rsc.org Another significant advancement in this area is the use of diaryliodonium salts as arylating reagents. nih.govmdpi.com These reagents have been successfully employed in the metal-free C-H phenylation of various heteroarenes, including pyridine. nih.gov Visible light-mediated arylations using photocatalysts like eosin (B541160) Y have also been developed for the arylation of pyridine N-oxides with diaryliodonium salts, offering a metal-free approach under mild conditions. nih.govmdpi.com

Classical Pyridine Synthesis and Modifications

Classical methods for pyridine synthesis often involve the condensation of smaller, readily available precursors to construct the pyridine ring. These methods, while established for a long time, have undergone significant evolution to improve their efficiency, scope, and environmental friendliness.

Guareschi-Thorpe Reaction and its Advanced Variants

The Guareschi-Thorpe reaction, first reported by Icilio Guareschi in 1896 and later expanded by Jocelyn Field Thorpe, is a name reaction for the synthesis of pyridine derivatives. wikipedia.org The classical reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia (B1221849) to yield a substituted 2-pyridone. drugfuture.comdrugfuture.com The reaction can also be performed using cyanoacetamide. wikipedia.orgquimicaorganica.org

The mechanism involves the initial enolization of the cyanoacetic acid derivative, followed by addition to the acetoacetic ester. wikipedia.org Subsequent addition of ammonia, cyclization, and dehydration steps lead to the final pyridone product. wikipedia.org

Advanced variants of the Guareschi-Thorpe reaction have been developed to improve its efficiency and greenness. For instance, a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium (B1175870) carbonate in an aqueous medium has been reported. rsc.org This method offers high yields and is considered inexpensive, user-friendly, and environmentally friendly. rsc.org

Hantzsch Dihydropyridine (B1217469) Synthesis and its Evolution

The Hantzsch pyridine synthesis, reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine in a subsequent step, driven by the formation of the aromatic ring. wikipedia.org

The classical Hantzsch synthesis often suffers from drawbacks such as harsh reaction conditions, long reaction times, and low yields. wikipedia.org Consequently, numerous modifications and improvements have been developed over the years. researchgate.netnih.gov The mechanism of the Hantzsch reaction is complex and can proceed through several pathways, often involving the formation of a chalcone (B49325) and an enamine intermediate. wikipedia.org

Modern advancements in the Hantzsch synthesis include the use of microwave irradiation, which can significantly reduce reaction times. wikipedia.org The development of green chemistry protocols has led to the use of water as a solvent and catalysis by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, achieving high product yields. wikipedia.org Furthermore, various nanocatalysts have been employed to enhance the efficiency and selectivity of the Hantzsch reaction, allowing for the sustainable production of dihydropyridine derivatives under mild conditions. researchgate.netfrontiersin.org These advanced methods often allow for a one-pot synthesis and direct aromatization of the dihydropyridine intermediate. wikipedia.org

Cycloaddition Reactions in Pyridine Ring Formation

Halogenation Strategies and Regioselectivity in Pyridine Synthesis

The introduction of halogen atoms, particularly bromine, onto a pyridine scaffold is a critical transformation for creating versatile building blocks like this compound. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, necessitating specialized strategies to achieve selective halogenation. nih.govchemrxiv.org

Direct bromination of the pyridine ring often requires harsh conditions. nih.govchemrxiv.org An early method involved heating pyridine hydrochloride with bromine in a sealed tube at high temperatures, which produced 3-bromopyridine along with significant amounts of 3,5-dibromopyridine (B18299) and tar byproducts. google.com A more recent and refined synthetic method for 3-bromopyridine involves the reaction of pyridine with a hydrobromic acid solution in the presence of hydrogen peroxide, followed by purification. google.com

Another strategic approach involves a borylation/halodeboronation sequence. For instance, an iridium-catalyzed C3-borylation of the pyridine core can be followed by halogenation with copper(II) bromide to introduce a bromine atom at a specific position, offering a directing-group-free pathway to functionalized pyridines. nih.gov

A sophisticated method for the regioselective halogenation of pyridines employs specially designed phosphine reagents. nih.govchemrxiv.org This strategy is particularly effective for achieving 4-selective halogenation, a traditionally difficult transformation. nih.gov The two-step process involves:

Phosphonium (B103445) Salt Formation: A heterocyclic phosphine reagent is selectively installed at the 4-position of the pyridine ring, forming a phosphonium salt. nih.govchemrxiv.orgresearchgate.net

Nucleophilic Displacement: The phosphonium group, acting as an excellent leaving group, is subsequently displaced by a halide nucleophile (e.g., from LiCl). nih.govresearchgate.net

Computational studies suggest this C-halogen bond formation proceeds via an SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govresearchgate.net The reactivity is influenced by both the electronic properties of the phosphine—more electron-deficient phosphines create more reactive phosphonium salts—and steric interactions between the departing phosphine and substituents on the pyridine ring. chemrxiv.orgresearchgate.net This methodology is robust, applicable to a wide range of unactivated pyridines, and suitable for the late-stage halogenation of complex molecules. nih.govresearchgate.net

| Reagent/Step | Purpose | Mechanism | Reference |

| Designed Phosphine Reagent | Forms a phosphonium salt at the C4 position. | Nucleophilic addition to pyridine. | nih.govchemrxiv.org |

| Halide Nucleophile (e.g., LiCl) | Displaces the phosphonium group to install the halogen. | SNAr pathway. | nih.govresearchgate.net |

Achieving site-selectivity in the functionalization of pyridine's C-H bonds is a significant challenge in synthetic chemistry. nih.govresearchgate.net The intrinsic electronic properties of the ring and the coordinating ability of the nitrogen atom heavily influence reactivity. researchgate.net

The C2 position is often the most readily functionalized due to the nitrogen's proximity and electron-withdrawing nature, which increases the acidity of the C2-H bond. nih.govresearchgate.net In contrast, functionalization at the distal C3 and C4 positions is more difficult to control. nih.gov

Several strategies have been developed to override the inherent C2 reactivity and target other positions:

N-Oxide Formation: Converting the pyridine to its N-oxide derivative activates the C4 position for nitration. The nitro group can then be displaced by a halide, followed by reduction of the N-oxide to yield the 4-halopyridine. nih.gov

Directing Groups: The installation of a directing group can guide metalation and subsequent functionalization to a specific position. nih.govnih.gov

Metalation-Trapping Sequences: Using specific bases and metal reagents allows for the deprotonation and subsequent trapping of a particular C-H bond with an electrophile. nih.govnih.gov

Steric Hindrance: N-functionalization of pyridines with bulky substituents can favor C4-selectivity by sterically blocking the C2 positions. researchgate.net

Phosphonium Salts: As discussed previously, the formation of phosphonium salts at the C4 position provides a powerful route for selective functionalization at that site. nih.govdp.la

These innovative approaches provide chemists with a toolbox to control regioselectivity, enabling the targeted synthesis of specifically substituted pyridines required for various applications. researchgate.net

Novel Synthetic Approaches for this compound Precursors

The synthesis of this compound and its derivatives often relies on the strategic formation of key precursors. Modern synthetic methodologies are increasingly focused on efficiency, atom economy, and the ability to create diverse molecular structures. Novel approaches to precursors for this compound class include the targeted synthesis of reactive intermediates like borane (B79455) derivatives and the application of multicomponent reactions to construct the core pyridine heterocycle.

Synthesis of Intermediate Borane Derivatives

Borane derivatives, particularly boronic acids and their esters, are crucial intermediates in organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. The synthesis of pyridine-containing borane derivatives provides a versatile platform for introducing the pyridine moiety.

One effective method involves the lithiation of 3-bromopyridine to generate 3-lithiopyridine, which can then be reacted with a trialkyl borate, such as triisopropyl borate, followed by an aqueous workup to produce 3-pyridylboronic acid in high yields. researchgate.net This approach leverages a halogen-metal exchange to create a nucleophilic pyridine species that can be trapped by the boron electrophile. researchgate.net By using toluene as a solvent, 3-lithiopyridine can be cleanly generated at -50°C. researchgate.net

Another approach focuses on the direct electrophilic aromatic borylation of pyridine derivatives. For instance, 2-arylpyridines can react with boron tribromide (BBr₃) to form intermediate 2-(2-dibromoborylaryl)pyridines. These intermediates are notably stable enough to be handled in air and serve as a synthetic platform for creating a variety of substituted pyridine-borane complexes. nih.govcapes.gov.br

Furthermore, novel borane adducts with pyridine derivatives, such as Py·B₃H₇, have been synthesized. These adducts are formed by reacting pyridine with THF·B₃H₇, which is generated in situ. The resulting Py·B₃H₇ adducts are stable white solids and exhibit excellent stability in both acidic and basic aqueous solutions at room temperature. nih.gov The coordination of the B₃H₇ moiety facilitates intramolecular charge transfer, leading to the formation of stable dearomatized intermediates like dihydropyridine under mild conditions. nih.gov This unique reactivity allows for further functionalization. nih.gov

The synthesis of these borane derivatives provides essential building blocks that can be subsequently used in cross-coupling reactions with a suitable brominated aromatic partner to form the C-C bond necessary for the this compound scaffold.

| Intermediate | Synthetic Method | Key Reagents | Reported Yield |

| 3-Pyridylboronic Acid | Halogen-metal exchange followed by borylation | 3-Bromopyridine, n-Butyllithium, Triisopropyl borate | 87% researchgate.net |

| 2-(2-Dibromoborylaryl)pyridines | Electrophilic aromatic borylation | 2-Arylpyridines, Boron tribromide (BBr₃) | Not specified nih.gov |

| Pyridine·B₃H₇ Adduct | Reaction with in situ generated triborane | Pyridine, KBH₈, HCl·Et₂O | 91% nih.gov |

Multicomponent Reactions for Pyridine Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful and eco-friendly tool in organic synthesis, offering high efficiency, atom economy, and simplified reaction procedures. nih.govbohrium.com These reactions allow for the construction of complex molecules like pyridine derivatives in a single step from three or more starting materials, avoiding the isolation of intermediate products. bohrium.comacsgcipr.org

The Hantzsch pyridine synthesis is one of the earliest and most well-known MCRs, typically involving a [2+2+1+1] approach to construct the pyridine nucleus. acsgcipr.orgtaylorfrancis.com More modern variations often employ a modified three-component Hantzsch approach ([3+2+1] disconnection) for synthesizing nonsymmetrical pyridines. taylorfrancis.com

Recent research has focused on developing green methodologies for pyridine synthesis using MCRs. bohrium.com One such approach is a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium acetate. nih.govacs.org This method can be performed under microwave irradiation in ethanol, offering excellent yields (82%–94%), short reaction times (2–7 minutes), and pure products with low-cost processing. nih.govacs.org The reaction proceeds through a cascade of steps including Michael addition, aldol-type condensation, and subsequent oxidative aromatization. acsgcipr.orgorganic-chemistry.org

The versatility of MCRs allows for the synthesis of a wide range of functionalized pyridines by simply varying the starting components. bohrium.com These reactions can be performed under various conditions, including metal-free, catalyst-free, or solvent-free systems, as well as using different catalysts like Cu(OTf)₂, zinc, or Mg/Al hydrotalcite to achieve good yields. bohrium.com The resulting pyridine derivatives can then serve as precursors for more complex targets like this compound, either by incorporating the bromophenyl group into one of the starting materials or by functionalizing the synthesized pyridine ring in a subsequent step.

| Reaction Type | Components | Conditions | Advantages |

| Four-Component Reaction | p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation, Ethanol | Excellent yield (82-94%), Short reaction time (2-7 min), High purity nih.govacs.org |

| Three-Component Hantzsch | β-dicarbonyl compound, Aldehyde, Ammonia source | Varies (e.g., conventional heating, metal catalysis) | Efficient synthesis of nonsymmetrical pyridines taylorfrancis.com |

| Metal-Catalyzed MCR | Varies | Catalysts like Cu(OTf)₂, Zn, Mg/Al hydrotalcite | Good yields, catalyst recyclability bohrium.com |

Reactivity and Mechanistic Studies of 3 3 Bromophenyl Pyridine

Bond Activation and Functional Group Transformations

The reactivity of 3-(3-Bromophenyl)pyridine is largely centered around the activation of the C-Br bond and the inherent reactivity of the pyridine (B92270) ring. These features allow for a range of functional group transformations through various reaction mechanisms.

C-Br Bond Reactivity in Cross-Coupling Reactions

The carbon-bromine bond in the 3-bromophenyl group is the most reactive site for functionalization via transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nobelprize.orgresearchgate.net

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step. organic-chemistry.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a terphenyl derivative. The reactivity of aryl bromides in Suzuki couplings is generally high. unistra.frmdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. youtube.com This method allows for the introduction of vinyl groups onto the phenyl ring of this compound.

Sonogashira Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This is a powerful method for the synthesis of arylalkynes. researchgate.netsemanticscholar.orgscirp.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4 / Base | Biaryl |

| Heck | Alkene | Pd(OAc)2 / PPh3 / Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI / Base | Arylalkyne |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and other electron-deficient aromatic heterocycles. youtube.comyoutube.com The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The rate-determining step is usually the initial attack of the nucleophile. researchgate.net

For pyridine itself, nucleophilic attack is highly favored at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This is because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.com Attack at the 3-position does not allow for this stabilization. stackexchange.com

In the case of this compound, the pyridine ring is substituted at the 3-position. Consequently, direct SNAr reactions on the pyridine ring are expected to be significantly less favorable compared to pyridines with leaving groups at the 2- or 4-positions. nih.gov The presence of the bromophenyl group at the 3-position does not sufficiently activate the pyridine ring for nucleophilic attack. Therefore, the C-Br bond on the phenyl ring remains the more likely site for substitution reactions, primarily through the cross-coupling pathways mentioned previously, rather than an SNAr mechanism on the phenyl ring which would require strong activation by electron-withdrawing groups. libretexts.org The relative reactivity of halopyridines in SNAr can be influenced by the nature of the halogen, with fluoride often being a better leaving group in this context due to its ability to stabilize the transition state through inductive effects. nih.govsci-hub.se

Directed ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.orguwindsor.ca The pyridine nitrogen atom can itself act as a DMG, facilitating the lithiation of the pyridine ring at the 2-position. harvard.edu

For this compound, several outcomes are possible depending on the reaction conditions and the organolithium reagent used:

Lithiation of the Pyridine Ring: The pyridine nitrogen can direct lithiation to the 2-position. This would be a classic example of DoM.

Lithiation of the Phenyl Ring: The pyridine ring as a substituent on the phenyl ring can also direct metalation. The directing effect would likely favor the positions ortho to the pyridine substituent on the phenyl ring.

Halogen-Metal Exchange: The C-Br bond can undergo halogen-metal exchange with a strong organolithium reagent, such as n-butyllithium, to generate a lithiated species at the 3-position of the phenyl ring. princeton.edu This process is often faster than deprotonation.

The regioselectivity of these processes can be finely tuned by the choice of the base and reaction conditions. znaturforsch.comresearchgate.net For instance, the use of lithium diisopropylamide (LDA) often favors deprotonation, while n-butyllithium can promote halogen-metal exchange. researchgate.net

| Strategy | Reagent (Typical) | Likely Site of Metalation | Governing Principle |

|---|---|---|---|

| Directed ortho-Metalation (Pyridine Ring) | LDA | 2-position of pyridine | Coordination to pyridine nitrogen |

| Directed ortho-Metalation (Phenyl Ring) | s-BuLi/TMEDA | 2'- or 4'-position of phenyl ring | Coordination to pyridine nitrogen |

| Halogen-Metal Exchange | n-BuLi | 3'-position of phenyl ring | Exchange of Br with Li |

Mechanistic Pathways in Complexation and Self-Assembly

The pyridine nitrogen of this compound possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating to metal centers or other Lewis acidic species. This property is fundamental to its ability to participate in the formation of coordination complexes and self-assembled structures.

Intermolecular Boron-Nitrogen Coordination Bonds

The nitrogen atom of the pyridine ring can form a coordinative bond with a Lewis acidic boron center. This interaction is a classic example of Lewis acid-base chemistry. Three-coordinate boron compounds, having an empty p-orbital, are well-known Lewis acids. nih.gov The formation of a boron-nitrogen adduct with this compound would result in a tetracoordinate boron center.

The synthesis of phenylpyridine-stabilized boron azides has been reported, where the phenylpyridine ligand coordinates to the boron center. nih.gov These compounds are formed via nucleophilic substitution on a borenium-type intermediate. nih.gov This demonstrates the ability of the phenylpyridine scaffold to support boron-based functionalities through the formation of a stable B-N coordination bond. Such adducts can exhibit interesting photophysical properties, including fluorescence. nih.gov

Self-Assembly into Oligomeric and Supramolecular Structures

The directional nature of the pyridine nitrogen lone pair makes this compound a valuable building block, or "tecton," for the construction of larger, ordered structures through self-assembly. rsc.org By coordinating to metal ions, which act as nodes, these pyridine-containing ligands can form discrete oligomeric complexes or extended supramolecular architectures such as metal-organic frameworks (MOFs). mdpi.comencyclopedia.pub

The geometry of the resulting structure is dictated by the coordination preferences of the metal ion and the angle between the coordination vector of the pyridine and the orientation of the bromophenyl group. In this compound, the pyridine and phenyl rings are not coplanar, which can lead to the formation of complex three-dimensional structures. The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that can further influence the packing and stability of the supramolecular assembly.

Influence of Substituents on Reaction Pathways

The 3-bromophenyl group attached to the C3 position of the pyridine ring exerts a combination of steric and electronic effects that modulate the reactivity of the heterocyclic core.

Electronic Effects:

The electronic influence of the 3-bromophenyl substituent can be understood by considering the Hammett substituent constants (σ). The bromo group in the meta position of the phenyl ring has a positive σmeta value, indicating its electron-withdrawing nature through the inductive effect viu.capharmacy180.com. This electron-withdrawing character is transmitted to the pyridine ring, albeit attenuated, influencing its electron density.

The pyridine ring itself is inherently electron-deficient, a characteristic that is further accentuated by the attached bromophenyl group. This increased electron deficiency deactivates the pyridine ring towards electrophilic substitution, making such reactions challenging. Conversely, it can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). However, the substituent at the C3 position does not directly participate in resonance stabilization of anionic intermediates formed during nucleophilic attack at these positions nih.gov.

Steric Effects:

Steric hindrance from the 3-bromophenyl group is a significant factor in directing the regioselectivity of reactions involving the pyridine ring. The presence of this bulky substituent at the C3 position can impede the approach of reagents to the adjacent C2 and C4 positions. This steric bulk can be the deciding factor in reactions where multiple sites are electronically viable for attack. For instance, in nucleophilic additions or metal-catalyzed C-H functionalization reactions, the less sterically hindered positions are often favored.

The interplay between these steric and electronic effects is complex. While the electronic deactivation of the ring might suggest a general decrease in reactivity, the steric hindrance provides a tool for controlling the position of functionalization. Computational studies on related systems have shown that even distant substituents can influence the stereoselectivity of reactions by inducing subtle conformational changes that favor one reaction pathway over another mdpi.com. The balance between the release of steric repulsion and the weakening of electrostatic and orbital interactions in the transition state ultimately determines the reaction barrier nih.gov.

A summary of the expected effects of the 3-bromophenyl moiety is presented in the table below.

| Effect | Description | Impact on Pyridine Reactivity |

| Electronic (Inductive) | The electronegative bromine atom withdraws electron density from the phenyl ring, which in turn withdraws electron density from the pyridine ring. | Deactivates the pyridine ring towards electrophilic attack. Potentially activates the ring towards nucleophilic attack, though the C3 position offers no resonance stabilization to intermediates. |

| Electronic (Resonance) | The 3-bromo substituent has a negligible resonance effect on the pyridine ring's reactivity. | Minimal impact on the stabilization of intermediates in common reaction pathways. |

| Steric | The bulky 3-bromophenyl group physically obstructs access to the adjacent C2 and C4 positions of the pyridine ring. | Directs incoming reagents to the less hindered positions, particularly C6. Can influence the overall rate of reaction by increasing the activation energy for attack at sterically congested sites. |

Direct alkylation of the pyridine ring is a powerful transformation for the synthesis of functionalized derivatives. However, controlling the regioselectivity of this reaction is a significant challenge due to the multiple reactive sites on the pyridine ring. Recent studies have demonstrated that the choice of reagents and reaction conditions can provide excellent control over the position of alkylation, even in the presence of directing substituents.

Research has shown that for 3-substituted pyridines, such as 3-phenylpyridine, alkylation can be directed to the less sterically hindered C2 or C6 positions acs.org. The presence of the substituent at C3 effectively blocks that position and sterically disfavors attack at the adjacent C2 and C4 positions to some extent, making the C6 position a more likely target for bulky reagents.

A significant breakthrough in controlling the regioselectivity of pyridine alkylation involves the use of alkyllithium reagents, where the structure of the alkyllithium cluster in solution plays a directing role acs.org. Mechanistic studies have revealed that the aggregation state of the alkyllithium reagent is a key determinant of the alkylation position.

It has been demonstrated that different alkyllithium reagents favor different alkylation positions on the pyridine ring. For instance, methyllithium, which predominantly exists as a tetrameric cluster, has been shown to favor C4-alkylation of pyridines. In contrast, sec-butyllithium, which tends to form dimeric clusters, promotes C2-alkylation acs.org.

This regioselectivity is attributed to the different structural dynamics of the alkyllithium clusters in the transition state. The tetrameric clusters of methyllithium are proposed to interact with the pyridine nitrogen in a way that directs the alkyl transfer to the C4 position. On the other hand, the smaller dimeric clusters of sec-butyllithium can more readily access the C2 position.

The following table summarizes the observed regioselectivity in the alkylation of a model pyridine substrate with different alkyllithium activators.

| Alkyllithium Activator | Predominant Cluster State | Preferred Alkylation Position |

| Methyllithium | Tetrameric | C4 |

| sec-Butyllithium | Dimeric | C2 |

This cluster-directed reactivity provides a powerful and predictable method for controlling the regioselectivity of pyridine alkylation, offering a transition-metal-free approach to selectively functionalize the pyridine ring at either the C2 or C4 position by simply choosing the appropriate alkyllithium reagent acs.org. For a substrate like this compound, this methodology would be expected to favor alkylation at the C4 or C6 positions, depending on the interplay between the directing effect of the alkyllithium cluster and the steric hindrance of the 3-bromophenyl group.

Advanced Characterization Techniques for 3 3 Bromophenyl Pyridine and Its Derivatives

Spectroscopic Elucidation Methods

Spectroscopic methods are central to the characterization of 3-(3-Bromophenyl)pyridine, providing detailed information about its molecular structure, bonding, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For this compound, the ¹H NMR spectrum displays distinct signals for each of the eight hydrogen atoms, with their chemical shifts and coupling patterns revealing their positions on the two aromatic rings. Similarly, the ¹³C NMR spectrum shows unique resonances for each of the 11 carbon atoms in the molecule. chemicalbook.com

¹H and ¹³C NMR Spectral Data for Phenylpyridine Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-(4-Bromophenyl)pyridine (B1270735) | CDCl₃ | 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H) | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |

| 2-(3-Bromophenyl)pyridine | Not specified | Not specified | Not specified |

| Aza-15-crown-5 ether functionalized 2-(4-bromophenyl)pyridine derivative | CDCl₃ | 3.64-3.70 (m, 16H), 3.81 (t, J = 6.1 Hz, 4H), 6.75 (dd, J = 8.1, 2.4 Hz, 2H), 7.19-7.32 (m, 3H), 7.68-7.75 (m, 2H), 8.67 (d, J = 4.6 Hz, 1H) | Not specified |

Note: Data for specific isomers are provided as found in the literature. rsc.orgrsc.org The complexity of the spectra necessitates advanced techniques for complete assignment.

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for the definitive assignment of all proton and carbon signals, especially in complex derivatives.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of ¹³C peaks based on the more easily interpreted ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal long-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for connecting different fragments of a molecule, for instance, establishing the connectivity between the phenyl and pyridine (B92270) rings in this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry of derivatives.

The application of these 2D techniques is essential for confirming the substitution pattern and for characterizing more complex structures derived from this compound. acs.org

A powerful approach in modern structural analysis involves the correlation of experimentally obtained NMR data with theoretical calculations. By employing computational methods like Density Functional Theory (DFT), the magnetic shielding constants for each nucleus can be calculated. These are then converted into chemical shifts and compared with the experimental spectrum. This synergy allows for:

Validation of Signal Assignments: Theoretical data can confirm or correct assignments made from empirical analysis of experimental spectra.

Structural Confirmation: A strong correlation between experimental and calculated shifts provides high confidence in the proposed molecular structure.

Conformational Analysis: Calculations can be performed on different possible conformations (e.g., rotational isomers) of a molecule, and the results can be compared with experimental data to determine the most likely conformation in solution.

This integrated approach provides a much higher level of confidence in the structural elucidation than relying on experimental data alone.

Infrared (IR) and Raman Spectroscopy

In the IR spectrum of 3-bromopyridine (B30812), a related parent compound, the C-Br stretching mode is observed at 701 cm⁻¹. conferenceworld.in The spectra of pyridine and its derivatives show characteristic bands for C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. conferenceworld.inelixirpublishers.com For instance, the ring breathing mode, which is strong in pyridine at 992 cm⁻¹, is shifted in substituted pyridines, providing clues about the substitution pattern. conferenceworld.in

Raman spectroscopy offers complementary information. For example, in the study of pyridine under pressure, changes in Raman shifts in both lattice and internal mode regions were used to identify phase transitions. aps.org Theoretical calculations using DFT are often employed to predict vibrational frequencies and intensities, which aids in the assignment of complex experimental spectra. conferenceworld.incardiff.ac.uk

Key Vibrational Modes for Substituted Pyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C-H Stretching (Aromatic) | 3000 - 3100 | Characteristic of hydrogens on the aromatic rings. |

| C=C / C=N Ring Stretching | 1400 - 1600 | Strong absorptions typical for pyridine and benzene (B151609) rings. elixirpublishers.com |

| C-H In-plane Bending | 1000 - 1300 | Multiple bands are observed in this region. |

| Ring Breathing Mode | ~1000 | Sensitive to substitution on the pyridine ring. conferenceworld.in |

| C-Br Stretching | 550 - 850 | Position can vary based on the molecular environment. conferenceworld.in |

| C-H Out-of-plane Bending | 700 - 900 | Pattern is indicative of the substitution on both rings. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₈BrN), the presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z with very high precision (typically to four or more decimal places). This allows for the calculation of the exact elemental formula, confirming that the measured mass corresponds to C₁₁H₈BrN and ruling out other possibilities. Techniques like Electrospray Ionization (ESI) are commonly used for HRMS analysis of pyridine derivatives. rsc.org

Predicted m/z Values for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 233.99129 |

| [M+Na]⁺ | 255.97323 |

| [M+K]⁺ | 271.94717 |

| [M]⁺ | 232.98346 |

The fragmentation pattern observed in the mass spectrum can also provide structural information, showing how the molecule breaks apart under ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) Analyses

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum, characterized by the wavelength of maximum absorption (λₘₐₓ), is directly related to the molecule's electronic structure, particularly its system of conjugated π-electrons.

For compounds like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the aromatic rings.

To gain a deeper understanding of these electronic transitions, experimental UV-Vis spectra are often interpreted with the aid of theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT). sharif.edu This computational method can predict the electronic absorption spectra of molecules with good accuracy. nih.govresearchgate.net

The process involves:

Optimizing the ground-state geometry of the molecule using DFT.

Performing TD-DFT calculations on the optimized structure to determine the energies of electronic excitations and their corresponding oscillator strengths.

Simulating the theoretical UV-Vis spectrum and comparing it with the experimental one.

This combined experimental and theoretical approach allows researchers to assign specific absorption bands to particular electronic transitions between molecular orbitals (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). rsc.orgsharif.edu Such analyses are crucial for designing and understanding derivatives of this compound with specific optical or electronic properties.

Computational Chemistry Approaches for Structural and Electronic Insights

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org This analysis provides a localized, intuitive picture of the electron distribution within a molecule, which is essential for understanding its stability and reactivity. materialsciencejournal.orgresearchgate.net

For instance, in derivatives of this compound, strong hyperconjugative interactions can be observed. These interactions are formed by the overlap of orbitals, such as a lone pair on a halogen atom with a π* orbital of a carbon-carbon bond, leading to intramolecular charge transfer and stabilization of the system. materialsciencejournal.org The analysis of the Fock matrix in the NBO basis can pinpoint these strong interactions. materialsciencejournal.org

The stability of these molecules, arising from hyperconjugative interactions and charge delocalization, can be thoroughly analyzed using NBO. materialsciencejournal.org The results often confirm the occurrence of intramolecular charge transfer, as evidenced by the electron density in the antibonding orbitals and the calculated second-order delocalization energies. materialsciencejournal.org This detailed understanding of electron delocalization is also crucial for explaining the aromaticity of the heterocyclic rings within these molecules. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This analysis is critical for predicting the reactivity and electronic properties of molecules. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound and its derivatives, the HOMO is typically associated with the electron-donating ability of the molecule, influencing its nucleophilicity. youtube.com Conversely, the LUMO relates to the electron-accepting ability, determining its electrophilicity. youtube.compku.edu.cn The energies of these frontier orbitals and their distribution across the molecule dictate the sites of potential chemical reactions. youtube.com

A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This can also correlate with enhanced nonlinear optical (NLO) properties. In many organic molecules, including derivatives of this compound, modifications to the molecular structure, such as the introduction of different substituent groups, can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

The FMO approach is particularly useful in understanding various types of chemical reactions, including cycloadditions, sigmatropic reactions, and electrocyclic reactions, by examining the symmetry and overlap of the interacting frontier orbitals. slideshare.netacs.org By analyzing the HOMO and LUMO of this compound derivatives, researchers can gain insights into their potential reaction mechanisms and design new molecules with tailored reactivity. wikipedia.org

Table 1: Frontier Molecular Orbital Energies for a Representative this compound Derivative

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP at a specific point is the force exerted on a positive test charge by the molecule's nuclei and electrons. uni-muenchen.de This potential is typically mapped onto the molecule's electron density surface, with different colors representing varying potential values. researchgate.netuni-muenchen.de

In MEP maps, regions of negative electrostatic potential, usually colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound and its derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net The nitrogen atom in the pyridine ring, with its lone pair of electrons, is expected to be a region of high negative potential, making it a primary site for protonation and hydrogen bond acceptance. uni-muenchen.deresearchgate.net The areas around the hydrogen atoms, particularly those attached to the aromatic rings, will exhibit positive potential. The bromine atom can also influence the electrostatic potential distribution due to its electronegativity and the potential for halogen bonding. mdpi.com

By providing a visual representation of the electronic distribution, MEP maps offer crucial insights into the chemical reactivity and intermolecular interaction patterns of this compound derivatives, guiding the design of new compounds with specific interaction capabilities. researchgate.netuni-muenchen.de

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties is a significant area of research, as materials with high NLO responses are in demand for applications in optoelectronics, telecommunications, and optical switching. ripublication.comresearchgate.net Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, often exhibit significant NLO activity. nih.govripublication.com

For this compound and its derivatives, quantum chemical calculations can be employed to predict key NLO parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). ripublication.comresearchgate.net These parameters quantify the molecule's response to an applied external electric field. A large hyperpolarizability value is indicative of a strong NLO response. ripublication.com

The NLO properties of these compounds are closely linked to their electronic structure, particularly the intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule. ripublication.com In a molecule like this compound, the bromophenyl group and the pyridine ring can act as donor or acceptor moieties, and the π-system facilitates the charge transfer. The introduction of different substituents can further enhance these properties. ripublication.com

Theoretical studies on similar pyridine derivatives have shown that parameters like the HOMO-LUMO energy gap are inversely related to the hyperpolarizability; a smaller energy gap often leads to a larger NLO response. researchgate.net Computational investigations into the NLO properties of this compound derivatives can therefore guide the synthesis of new materials with enhanced NLO activity for advanced technological applications. ripublication.comrsc.org

Table 2: Calculated NLO Properties for a Hypothetical this compound Derivative

| Property | Value |

| Dipole Moment (μ) | 2.5 D |

| Polarizability (α) | 150 a.u. |

| First Hyperpolarizability (β) | 500 a.u. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from quantum chemical calculations.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.orgdesy.de This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. researchgate.net The Hirshfeld surface provides a three-dimensional picture of the molecular shape in the crystalline environment and can be color-coded to highlight different types of intermolecular contacts.

For derivatives of this compound, Hirshfeld surface analysis can reveal the nature and extent of various intermolecular interactions that govern the crystal packing. nih.govnih.gov These interactions can include hydrogen bonds (e.g., C-H···N, C-H···O), halogen bonds (C-Br···N), and π-π stacking interactions between the aromatic rings. nih.gov

By identifying the key intermolecular interactions, Hirshfeld surface analysis provides a deeper understanding of the supramolecular architecture of this compound derivatives. scirp.orgnih.gov This information is crucial for crystal engineering, as it allows for the rational design of materials with desired physical properties based on the control of intermolecular interactions. desy.de

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative

| Contact Type | Percentage Contribution (%) |

| H···H | 37.1 |

| O···H/H···O | 31.3 |

| Br···H/H···Br | 13.5 |

| C···H/H···C | 10.6 |

Note: The data in this table is based on a representative derivative, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, and is used here for illustrative purposes. nih.gov

Applications and Advanced Research Trajectories of 3 3 Bromophenyl Pyridine and Analogues

Medicinal Chemistry and Biological Activity Studies

The field of medicinal chemistry has seen a significant interest in pyridine-based compounds due to their presence in numerous FDA-approved drugs and biologically active molecules. mdpi.com The 3-(3-bromophenyl)pyridine framework, in particular, offers a versatile platform for the development of new therapeutic agents.

This compound is a crucial building block in the synthesis of more complex molecules with potential biological activities. The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups and the construction of larger molecular architectures. This synthetic versatility allows for the creation of libraries of novel compounds for biological screening.

For instance, the core structure of this compound can be incorporated into larger, more complex heterocyclic systems. Research has shown that derivatives containing a bromophenyl group attached to a heterocyclic ring are key intermediates in the synthesis of compounds with potential pharmacological activities. While direct synthesis pathways originating from this compound are an area of ongoing research, the utility of similar brominated phenyl-heterocycle scaffolds is well-documented in the generation of bioactive molecules.

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Pyridine (B92270) derivatives have been extensively investigated for their antibacterial and antifungal properties. nih.gov

Research into complex molecules incorporating the 3-bromophenyl moiety has shown promise in this area. A study on a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives demonstrated notable antifungal and antibacterial activities. nih.govfrontiersin.org In this study, several synthesized compounds exhibited significant antimicrobial effects when compared to standard drugs like Ketoconazole and Chloramphenicol. nih.gov Specifically, certain derivatives showed good anti-fungal activity and anti-microbial activity at a concentration of 500 µg/mL. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were found to be in the range of 8-16 µg/mL, indicating a broad spectrum of antimicrobial activity at low concentrations. nih.gov

Table 1: Antimicrobial Activity of Selected N'-(3-bromophenyl)-acetohydrazide Derivatives

| Compound ID | Molecular Formula | Molecular Weight (gm/mol) | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|---|

| DK-IB | C21H17BrN6O2S | 513.37 | Moderate | Good |

| DK-IC | C20H15ClBrN5O2S | 552.79 | Moderate | Good |

| DK-IG | C21H17BrN6O3S | 529.37 | Moderate | Good |

Data synthesized from research on N'-(3-bromophenyl)-acetohydrazide derivatives. nih.gov

The precise mechanisms of action for this compound-based antimicrobials are a subject of ongoing investigation. For pyridine derivatives in general, proposed mechanisms include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid replication. Some pyridine-containing compounds have been shown to interact with bacterial cell walls, leading to apoptosis. frontiersin.org The presence of the lipophilic bromophenyl group in this compound analogues may facilitate their transport across microbial cell membranes, allowing them to reach intracellular targets. Further studies are required to elucidate the specific molecular targets and pathways affected by these compounds.

Bacterial biofilms are a significant concern in clinical settings as they contribute to persistent infections and increased drug resistance. There is growing interest in developing agents that can inhibit biofilm formation or eradicate existing biofilms. While specific studies on the antibiofilm activity of this compound are limited, research on halogenated pyrimidines has shown that the presence of halogen atoms, including bromine, can enhance antibiofilm activity against bacteria like Staphylococcus aureus. nih.gov Some pyridine derivatives have demonstrated the ability to inhibit biofilm formation at concentrations lower than their MIC, suggesting a mechanism distinct from direct bacterial killing. This indicates that analogues of this compound could potentially be explored for their antibiofilm properties.

A critical aspect of developing new antibiotics is understanding the potential for bacteria to develop resistance. Some newly synthesized pyridine compounds have shown efficacy against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Studies on certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown a stable effect against S. pneumoniae with less drug resistance development over 15 days compared to linezolid. This suggests that pyridine-based scaffolds may offer an advantage in circumventing existing resistance mechanisms. Future research on this compound analogues should include serial passage studies to assess the frequency of resistance development in various bacterial species.

In addition to antimicrobial properties, pyridine-containing compounds have been investigated for their potential as anticancer and antimalarial agents.

A study focused on the synthesis and anticancer activity of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which utilize a 3-bromophenyl precursor. nih.gov Several of these compounds demonstrated significant anticancer activity against a panel of 58 cancer cell lines. nih.gov For example, one compound showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75 at a 10⁻⁵ M concentration. nih.gov Another derivative was identified as a promising lead, showing activity against multiple cancer cell lines including SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5. nih.gov Molecular docking studies suggested that these compounds may exert their anticancer effect by inhibiting tubulin polymerization. nih.gov

The pyridine scaffold is also a component of several known antimalarial drugs. While direct evidence for the antimalarial activity of this compound is not yet established, the structural similarities to other bioactive pyridine derivatives suggest that this is a promising area for future research. The development of novel antimalarial agents is crucial to combat the spread of drug-resistant strains of Plasmodium falciparum.

Table 2: Anticancer Activity of a Selected 5-(3-Bromophenyl)-1,2,4-triazol-3-amine Analog (Compound 4i)

| Cancer Cell Line | Panel | Percent Growth Inhibition (PGI) at 10⁻⁵ M |

|---|---|---|

| SNB-75 | CNS Cancer | 38.94% |

| UO-31 | Renal Cancer | 30.14% |

| CCRF-CEM | Leukemia | 26.92% |

| EKVX | Non-Small Cell Lung Cancer | 26.61% |

Data from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. nih.gov

Enzyme Inhibition Studies (e.g., Aurora B Kinase, Aldose Reductase, InhA)

The this compound scaffold and its analogues have been investigated for their potential to inhibit various enzymes implicated in disease pathways.

Aurora B Kinase: Aurora B kinase is a crucial regulator of mitosis, and its inhibition is a promising strategy in cancer therapy nih.govmdpi.com. While direct studies on this compound as an Aurora B kinase inhibitor are not prevalent, structurally related compounds have shown significant activity. For instance, a series of 1,2,3-triazolyl-pyridine hybrids were synthesized and evaluated as potential Aurora B kinase inhibitors. Within this series, compounds featuring a bromophenyl moiety were investigated, highlighting the relevance of this substitution pattern in the design of new inhibitors acs.orgnih.gov. The development of selective Aurora B inhibitors is an active area of research, with various heterocyclic scaffolds, including imidazo[4,5-b]pyridines, being explored acs.org.

Aldose Reductase: Aldose reductase is a key enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions and contributes to diabetic complications. Consequently, aldose reductase inhibitors (ARIs) are of great therapeutic interest nih.govnih.gov. Research has demonstrated that pyridine-containing heterocyclic structures can be potent and selective inhibitors of this enzyme. In a study focused on 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives, it was found that the presence of a halogen, such as bromine or chlorine, at the C7-position of the core structure significantly enhanced the aldose reductase inhibitory activity nih.gov. This suggests that the bromo-substitution on a pyridine-based scaffold can be a key feature for potent inhibition.

InhA: InhA, an enoyl-acyl carrier protein reductase, is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. It is the target of the frontline drug isoniazid nih.govsrce.hr. The search for direct inhibitors of InhA is a critical strategy to combat drug-resistant tuberculosis nih.govnih.gov. While various chemical classes are being explored as direct InhA inhibitors, including 4-hydroxy-2-pyridones, there is a lack of specific studies focusing on this compound or its close analogues as InhA inhibitors in the currently available literature nih.govsrce.hr.

Table 1: Enzyme Inhibition Studies of this compound Analogues

| Enzyme Target | Analogue/Derivative Class | Key Findings |

|---|---|---|

| Aurora B Kinase | 1,2,3-Triazolyl-pyridine hybrids with bromophenyl moiety | Demonstrated potential as inhibitors, highlighting the relevance of the bromophenyl-pyridine scaffold. acs.orgnih.gov |

| Aldose Reductase | 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-ones with bromo-substitution | Bromo-substitution significantly enhanced inhibitory activity. nih.gov |

| InhA | 4-Hydroxy-2-pyridones (structurally distinct) | No direct studies found for this compound analogues. nih.govsrce.hr |

Molecular Docking Studies for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mechanisms of potential inhibitors to their protein targets.

In the context of Aurora B kinase, molecular docking studies have been performed on 1,2,3-triazolyl-pyridine hybrids. For a compound in this series featuring a 4-bromophenyl group, docking simulations revealed key interactions within the enzyme's active site. The pyridine ring was shown to form a π-cation interaction with the side chain of Lys106, while the triazole moiety engaged in a π-sigma interaction with Leu83. These interactions are crucial for the inhibitory activity of the compound acs.orgnih.gov. The 3D structure of the Aurora B kinase target (PDB ID: 4AF3) is often utilized for such in silico investigations acs.orgnih.gov.

Table 2: Molecular Docking Insights for this compound Analogues

| Enzyme Target | Analogue/Derivative Class | Key Predicted Interactions | PDB ID of Target |

|---|---|---|---|

| Aurora B Kinase | 1,2,3-Triazolyl-pyridine hybrid with 4-bromophenyl group | π-cation with Lys106 (pyridine), π-sigma with Leu83 (triazole). acs.orgnih.gov | 4AF3 acs.orgnih.gov |

| Aldose Reductase | General inhibitors (context for brominated pyridines) | Interactions with Trp111, Tyr48, His110; bromophenyl in hydrophobic pocket. nih.govndpublisher.in | Not specified for a direct analogue |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates by modifying their chemical structure.

For aldose reductase inhibitors based on the 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one scaffold, SAR studies have provided valuable insights. It was demonstrated that the introduction of a halogen, specifically chlorine or bromine, at the C7-position of the pyridopyrazine core leads to a significant increase in inhibitory potency. This indicates that the electronic and steric properties of the halogen atom are favorable for interaction with the enzyme's active site nih.gov.

In a broader context of pyridine derivatives with antiproliferative activity, SAR analyses have shown that the inclusion of halogen atoms (Br, Cl, F) can significantly influence the biological activity, as reflected in the IC50 values. The position and nature of the halogen on the aromatic rings can affect the molecule's polarity and its ability to interact with biological targets nih.gov. These general findings support the importance of the bromo-substituent in this compound for potential biological activities.

Table 3: Structure-Activity Relationship (SAR) Highlights for Brominated Pyridine Analogues

| Biological Target/Activity | Compound Class | Key SAR Findings |

|---|---|---|

| Aldose Reductase Inhibition | 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-ones | Halogen (Br, Cl) at C7-position significantly increases potency. nih.gov |

| Antiproliferative Activity | Various Pyridine Derivatives | Halogen substituents (Br, Cl, F) modulate activity by affecting polarity and target interaction. nih.gov |

Materials Science Applications

The unique properties of the this compound structure also make it a valuable component in the field of materials science.

Building Blocks for New Materials with Specific Properties

This compound is recognized as a valuable building block in materials science, particularly for the synthesis of small molecule semiconductors tcichemicals.com. The presence of both a pyridine ring, which can act as a ligand or an electron-accepting unit, and a bromophenyl group, which can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), makes it a versatile precursor for constructing more complex organic molecules with tailored electronic and photophysical properties.

Advanced Functional Materials (e.g., Organic Light-Emitting Devices)